molecular formula C11H20O2 B1605707 3,5-Dimethylcyclohexylmethyl acetate CAS No. 68213-86-5

3,5-Dimethylcyclohexylmethyl acetate

Cat. No.: B1605707
CAS No.: 68213-86-5
M. Wt: 184.27 g/mol
InChI Key: OXVQPTPRLXNTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethylcyclohexylmethyl Acetate, with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol, is an organic ester compound . Its saturated cyclohexyl structure distinguishes it from similar unsaturated analogues, such as (3,5-Dimethyl-3-cyclohexen-1-yl)methyl acetate (C11H18O2), which is known for its use in perfumery . This compound is primarily utilized in industrial and academic research, particularly as a fragrance ingredient in developmental cosmetic and perfumery formulations . It functions to enhance the scent of a product, with typical use levels in finished products like skin creams and shampoos ranging from approximately 0.2% to 1% . Researchers value this acetate for studying the structure-odor relationships of cyclic esters, where the specific stereochemistry of the 3,5-dimethylcyclohexyl ring can influence its olfactory characteristics . Key physical properties include a calculated density of approximately 0.903 g/cm³ and a predicted boiling point of around 222.6 °C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for any form of human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68213-86-5

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(3,5-dimethylcyclohexyl)methyl acetate

InChI

InChI=1S/C11H20O2/c1-8-4-9(2)6-11(5-8)7-13-10(3)12/h8-9,11H,4-7H2,1-3H3

InChI Key

OXVQPTPRLXNTPZ-UHFFFAOYSA-N

SMILES

CC1CC(CC(C1)COC(=O)C)C

Canonical SMILES

CC1CC(CC(C1)COC(=O)C)C

Other CAS No.

68213-86-5

Origin of Product

United States

Synthetic Methodologies for 3,5 Dimethylcyclohexylmethyl Acetate

Chemo- and Regioselective Synthesis of 3,5-Dimethylcyclohexylmethyl Acetate (B1210297)

The regioselectivity in the synthesis of 3,5-Dimethylcyclohexylmethyl acetate is centered on the selective acylation of the primary alcohol group of the 3,5-Dimethylcyclohexylmethanol precursor.

Fischer-Speier Esterification

The most common method for synthesizing this compound is the Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed equilibrium reaction involves heating the precursor alcohol, 3,5-Dimethylcyclohexylmethanol, with acetic acid. wvu.edu

Reaction Mechanism: The mechanism begins with the protonation of the carbonyl oxygen of acetic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgyoutube.com The alcohol then performs a nucleophilic attack on this activated carbonyl group, leading to a tetrahedral intermediate. organic-chemistry.org A proton transfer occurs, followed by the elimination of a water molecule, a good leaving group. mit.edu Deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final ester product, this compound. organic-chemistry.org

Optimization Strategies: Since the reaction is an equilibrium, several strategies are employed to maximize the yield:

Use of Excess Reactant: Employing a significant excess of one reactant, typically the less expensive acetic acid, shifts the equilibrium towards the product side according to Le Châtelier's Principle. wvu.edu

Water Removal: The continuous removal of water, a byproduct, is a highly effective method to drive the reaction to completion. organic-chemistry.org This can be achieved through azeotropic distillation or by using dehydrating agents like molecular sieves. organic-chemistry.org

Catalyst Selection: While sulfuric acid is common, solid acid catalysts like sulfonic acid ion-exchange resins are also used. google.com These resins offer advantages such as easier separation from the reaction mixture and reduced corrosion, as demonstrated in the solvent-free synthesis of the similar compound ortho-methylcyclohexyl acetate. google.com

Acid Chloride Method

An alternative to Fischer esterification is the reaction of 3,5-Dimethylcyclohexylmethanol with acetyl chloride. This method is generally faster and not reversible, as the byproduct is hydrogen chloride (HCl) gas, which escapes the reaction medium. The reaction is typically performed in the presence of a base, such as pyridine, to neutralize the HCl. This technique was noted in the synthesis of related fragrance acetates. perfumerflavorist.com

MethodReagentsCatalystKey Features
Fischer Esterification 3,5-Dimethylcyclohexylmethanol, Acetic AcidH₂SO₄, p-TsOH, Solid Acid ResinsReversible equilibrium; requires excess reagent or water removal for high yield. organic-chemistry.orgwvu.edu
Acid Chloride Method 3,5-Dimethylcyclohexylmethanol, Acetyl ChlorideBase (e.g., Pyridine)Irreversible and often faster; produces corrosive HCl byproduct. perfumerflavorist.comcerritos.edu

Biocatalysis offers a green and highly selective alternative for ester synthesis. Lipases are commonly used enzymes for this purpose due to their ability to function in non-aqueous environments and their high catalytic efficiency.

The enzymatic synthesis of this compound can be achieved through direct esterification of the precursor alcohol with acetic acid or via transesterification using an acetate ester like ethyl or methyl acetate as the acyl donor. Immobilized lipases, particularly from Candida antarctica (often Novozym 435), are highly effective catalysts for such reactions. nih.gov This approach has been successfully applied to the synthesis of other fragrance esters, such as 4-(tert-butyl)cyclohexyl acetate. mdpi.com

Advantages of Biocatalysis:

High Selectivity: Enzymes can exhibit high chemo-, regio-, and stereoselectivity, reducing the formation of byproducts.

Mild Reaction Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, lowering energy consumption.

Environmental Benefits: Avoids the use of harsh acids or metal catalysts.

Research on the enzymatic synthesis of related compounds has shown that controlling parameters like enzyme hydration is crucial for achieving high conversion rates, with yields of up to 80% reported for the transesterification of triglycerides with methyl acetate. nih.gov

Transition metal salts have emerged as effective Lewis acid catalysts for direct esterification, offering an alternative to traditional Brønsted acids. Catalysts based on hafnium(IV) and zirconium(IV) salts have been shown to facilitate direct condensation between carboxylic acids and alcohols. organic-chemistry.org Similarly, iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been reported as a versatile and mild catalyst for the esterification of alcohols. organic-chemistry.org These catalysts are advantageous due to their low toxicity, cost-effectiveness, and operational simplicity. While specific studies on this compound are not prevalent, the general applicability of these metal catalysts to ester synthesis makes them a viable option.

Research continues to yield novel catalytic systems that improve the efficiency and sustainability of esterification.

Graphene Oxide: This material has been identified as an efficient, reusable, and metal-free acid catalyst for a wide range of esterification reactions, accommodating various aliphatic and aromatic acids and alcohols. organic-chemistry.org

Bulky Diarylammonium Arenesulfonates: These organocatalysts have been developed for selective esterification, offering a tailored approach to catalysis. organic-chemistry.org

Solid Acid Catalysts: As mentioned previously, polystyrene-based sulfonic acid resins represent a class of reusable and environmentally benign catalysts that simplify product purification by being easily filtered from the reaction mixture. google.com

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms

The stereochemistry of the 3,5-dimethylcyclohexane ring significantly influences the properties of the final acetate. The synthesis of specific stereoisomers of this compound requires a stereocontrolled synthesis of the alcohol precursor, as the esterification step itself does not typically alter the stereocenters on the cyclohexane (B81311) ring.

The key to producing enantiomerically or diastereomerically pure this compound lies in obtaining the chiral 3,5-Dimethylcyclohexylmethanol precursor in high stereoisomeric purity.

A prominent strategy for achieving this is the stereoselective reduction of the corresponding ketone, 3,5-dimethylcyclohexanone. Biocatalytic reduction using alcohol dehydrogenases (ADHs) offers a powerful method for this transformation. For instance, in the synthesis of the fragrance compound 4-tert-butylcyclohexanol (B146172) (a structural analog), ADHs were used for the reduction of the ketone precursor. mdpi.com This enzymatic approach yielded the cis-isomer with high diastereomeric excess (de = 94%). mdpi.com This methodology is directly applicable to the synthesis of specific stereoisomers of 3,5-Dimethylcyclohexylmethanol.

General Biocatalytic Reduction Process:

The substrate, 3,5-dimethylcyclohexanone, is introduced to a buffered solution.

An alcohol dehydrogenase (ADH) is added as the catalyst.

A cofactor, such as NADH or NADPH, is required and is typically regenerated in situ using a sacrificial substrate system (e.g., glucose and glucose dehydrogenase). mdpi.com

The enzyme selectively delivers a hydride to one face of the carbonyl, producing the alcohol with a specific stereochemistry.

By selecting the appropriate ADH enzyme, it is possible to control the synthesis towards a desired enantiomer or diastereomer of 3,5-Dimethylcyclohexylmethanol, which can then be esterified to the target acetate using the methods described in section 2.1.

Diastereoselective Acetate Formation from Chiral Substrates

The final step in the synthesis of this compound is the esterification of (3,5-dimethylcyclohexyl)methanol (B1615141). When the starting alcohol is already enantiomerically pure, the goal is to form the acetate without affecting the existing chiral centers. However, if the alcohol precursor possesses multiple stereocenters, as in the case of different isomers of 3,5-dimethylcyclohexylmethanol, the acetylation step itself can be influenced by the substrate's inherent chirality, potentially leading to diastereomeric products if the reaction conditions are appropriate.

While direct studies on the diastereoselective acetylation of various isomers of (3,5-dimethylcyclohexyl)methanol are not extensively documented, the principles of substrate-controlled reactions are well-established. For instance, in complex polyol systems, the steric and electronic environment around each hydroxyl group dictates the rate and selectivity of acetylation. It is plausible that different stereoisomers of (3,5-dimethylcyclohexyl)methanol would exhibit different reaction kinetics during acetylation due to the varied spatial arrangements of the methyl groups influencing access to the hydroxymethyl group.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a powerful strategy to produce enantiomerically enriched this compound, typically by creating the chiral centers in the precursor alcohol, (3,5-dimethylcyclohexyl)methanol, in a stereocontrolled manner. One of the most effective methods for this is the asymmetric hydrogenation of a suitable prochiral precursor.

A logical precursor for (3,5-dimethylcyclohexyl)methanol is 3,5-dimethylbenzaldehyde (B1265933). The asymmetric hydrogenation of this aldehyde would yield a chiral benzyl (B1604629) alcohol, which could then be hydrogenated to the desired cyclohexylmethanol. While specific studies on the asymmetric hydrogenation of 3,5-dimethylbenzaldehyde are not widely reported, the asymmetric transfer hydrogenation of other benzaldehydes is a well-developed field. google.com For example, ruthenium complexes with chiral ligands have been shown to catalyze the transfer hydrogenation of benzaldehyde (B42025) derivatives with high enantioselectivity, often exceeding 95% enantiomeric excess (ee).

Another approach involves the asymmetric synthesis of 3,4-disubstituted cyclohexadiene carbaldehydes through organocatalyzed inverse-electron-demand Diels-Alder reactions. This methodology has been successfully applied to the synthesis of precursors for other complex molecules and could be adapted for the synthesis of a 3,5-disubstituted system. nih.gov

Chiral Resolution Techniques for Enantiomer Separation

When a synthetic route produces a racemic mixture of (3,5-dimethylcyclohexyl)methanol or its acetate, chiral resolution is necessary to separate the enantiomers. Common methods include enzymatic kinetic resolution and the formation of diastereomeric derivatives. libretexts.orglibretexts.org

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. sigmaaldrich.com For racemic alcohols, this often involves enantioselective acetylation. For example, a racemic mixture of (3,5-dimethylcyclohexyl)methanol can be treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770) like Candida antarctica lipase B (CALB). The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) to form (R)-3,5-dimethylcyclohexylmethyl acetate, leaving the other enantiomer (S-alcohol) unreacted. The resulting mixture of the ester and the unreacted alcohol can then be separated by standard chromatographic techniques. This method has been applied to a wide range of chiral alcohols, including other substituted cyclohexanols, often achieving high enantiomeric excess for both the product and the remaining substrate. rsc.orgnih.gov

The efficiency of such resolutions can be quantified by the enantiomeric ratio (E), with high E values indicating excellent selectivity.

Diastereomeric Salt Formation: If the precursor is a carboxylic acid, such as 3,5-dimethylcyclohexanecarboxylic acid, it can be resolved by forming diastereomeric salts with a chiral amine. libretexts.orglibretexts.org The resulting salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the pure enantiomers of the carboxylic acid can be liberated and subsequently reduced to the corresponding enantiomerically pure (3,5-dimethylcyclohexyl)methanol.

Precursor Synthesis and Functionalization Strategies

The synthesis of the key precursor, (3,5-dimethylcyclohexyl)methanol, is a critical aspect of producing this compound. The stereochemistry of the final product is largely determined at this stage.

Synthesis of Substituted Cyclohexylmethanol Derivatives

The synthesis of (3,5-dimethylcyclohexyl)methanol can be approached from several starting materials. One common method involves the reduction of a corresponding carboxylic acid or its ester. For example, 3,5-dimethylcyclohexanecarboxylic acid can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield (3,5-dimethylcyclohexyl)methanol.

Alternatively, 3,5-dimethylphenol (B42653) can be hydrogenated under high pressure and temperature using a metal catalyst to produce 3,5-dimethylcyclohexanol (B146684). google.com The resulting cyclohexanol (B46403) can then be subjected to further functionalization to introduce the hydroxymethyl group, although this is a more circuitous route.

A more direct synthesis of a specific stereoisomer, cis,cis-3,5-dimethyl-1-cyclohexanol, has been patented. google.com This method starts from acetaldehyde (B116499) and ethyl acetoacetate (B1235776) and proceeds through a series of reactions including Knoevenagel condensation, hydrolysis, decarboxylation, and hydrogenation reduction. google.com This highlights the ability to target specific stereoisomers of the cyclohexane ring through carefully designed synthetic sequences.

Stereochemical Control in Cyclohexane Ring Construction

The relative and absolute stereochemistry of the substituents on the cyclohexane ring is crucial. The synthesis of specific stereoisomers of 3,5-dimethylcyclohexane derivatives often relies on stereoselective reactions. For instance, the reduction of a ketone precursor, 3,5-dimethylcyclohexanone, can lead to different diastereomers of 3,5-dimethylcyclohexanol depending on the reducing agent and reaction conditions.

The stereochemical outcome of such reductions is influenced by factors like steric hindrance and torsional strain. Bulky reducing agents tend to favor equatorial attack, leading to the axial alcohol, while smaller reducing agents can exhibit different selectivities. The control of stereochemistry in the construction of the cyclohexane ring itself can be achieved through various methods, including Diels-Alder reactions and Michael additions, where the stereochemical course of the reaction can be directed by the choice of reactants and catalysts. researchgate.net

Below is a table summarizing potential precursors and the methods to obtain the target alcohol.

Precursor MoleculeSynthetic MethodProduct
3,5-Dimethylcyclohexanecarboxylic AcidReduction (e.g., with LiAlH₄)(3,5-Dimethylcyclohexyl)methanol
3,5-DimethylbenzaldehydeAsymmetric Hydrogenation followed by ring hydrogenationChiral (3,5-Dimethylcyclohexyl)methanol
3,5-Dimethyl-2-cyclohexen-1-oneReduction3,5-Dimethylcyclohexanol
Racemic (3,5-Dimethylcyclohexyl)methanolEnzymatic Kinetic ResolutionEnantiomerically pure (R)- or (S)-(3,5-Dimethylcyclohexyl)methanol and its acetate

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Esterification and Related Reactions

The formation of 3,5-Dimethylcyclohexylmethyl acetate (B1210297) typically occurs via the esterification of 3,5-dimethylcyclohexylmethanol. The mechanism of this reaction, particularly the kinetics and thermodynamics, is crucial for optimizing its synthesis.

For analogous reactions, such as the esterification of acetic anhydride (B1165640) with methanol, the process is known to be exothermic. epo.org The reaction can be catalyzed by acids, and the presence of acetic acid, a product of the reaction with acetic anhydride, can have an autocatalytic effect. google.com A patent for the synthesis of a structurally similar compound, cis-3,3,5-trimethylcyclohexyl acetate, describes a process involving the reaction of the corresponding alcohol with acetic anhydride. The reaction is carried out at elevated temperatures, and the acetic acid formed is removed by distillation to drive the equilibrium towards the product. google.com This suggests that the synthesis of 3,5-Dimethylcyclohexylmethyl acetate would likely follow similar principles.

Table 1: Inferred Kinetic and Thermodynamic Parameters for the Formation of this compound (Based on Analogous Reactions)

ParameterInferred Value/CharacteristicBasis of Inference
Reaction Type Reversible, ExothermicGeneral knowledge of esterification reactions. epo.org
Catalyst Acid (e.g., sulfuric acid, p-toluenesulfonic acid)Common catalysts for esterification.
Equilibrium Control Removal of water or acetic acidLe Chatelier's principle; patent for a similar compound. google.com

Note: This table is based on inferred data and should be interpreted with caution in the absence of specific experimental values for this compound.

Direct computational modeling studies specifically for the reaction pathways and transition states of this compound formation are not found in the current body of scientific literature. However, computational studies on the hydrolysis of sterically hindered esters have been conducted. These studies can provide a theoretical framework for understanding the reverse reaction of esterification. For example, investigations into the hydrolysis of r-Alkyl-r-(methylthio)methylene Meldrum's Acids have utilized computational methods to explore the steric effects on reaction rates. ppu.edu Such studies typically employ quantum mechanical calculations to determine the energies of reactants, transition states, and products, thereby elucidating the reaction mechanism and predicting kinetic parameters. A similar approach could be applied to model the esterification of 3,5-dimethylcyclohexylmethanol.

Derivatization and Functionalization of this compound

The ester and cyclohexane (B81311) moieties of this compound are amenable to various chemical transformations, including hydrolysis, transesterification, and oxidation/reduction reactions.

The hydrolysis of this compound involves the cleavage of the ester bond to yield 3,5-dimethylcyclohexylmethanol and acetic acid. This reaction can be catalyzed by either acids or bases. The rate of hydrolysis is expected to be influenced by the steric hindrance around the carbonyl group, a common feature in hindered esters. google.com

Studies on the hydrolysis of other sterically hindered esters have shown that the reaction rates can be significantly slower compared to their less hindered counterparts. viu.ca For instance, the base-catalyzed hydrolysis of vinyltrialkoxysilanes, where steric bulk on the alkoxy group was varied, showed a clear dependence of the hydrolysis rate on steric hindrance. taylorfrancis.com The hydrolysis of halogenated acetates has also been kinetically studied, providing a basis for understanding the electronic and steric effects on the reaction. googleapis.com

Table 2: Inferred Hydrolysis Characteristics of this compound

ConditionExpected Reaction RateMechanistic PathwayBasis of Inference
Acid-Catalyzed SlowAAC2 (bimolecular acyl-oxygen cleavage)General mechanism for ester hydrolysis. google.com
Base-Catalyzed SlowBAC2 (bimolecular acyl-oxygen cleavage)Steric hindrance impeding nucleophilic attack. viu.ca

Note: This table presents inferred characteristics based on general principles and studies of analogous compounds.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this would involve reacting it with an alcohol in the presence of an acid or base catalyst to form a new ester and 3,5-dimethylcyclohexylmethanol. This reaction is an equilibrium process, and the position of the equilibrium can be controlled by using a large excess of the reactant alcohol or by removing one of the products. masterorganicchemistry.com

The transesterification of biodiesel, which involves the reaction of triglycerides with methanol, is a well-studied example of this type of reaction and highlights the importance of equilibrium control. youtube.com The use of solid catalysts, such as sodium hydroxide (B78521), has been shown to be effective for the transesterification of long-chain fatty alcohols with ethyl acetate. chemrxiv.org The equilibrium constants for enzymatic transesterification in anhydrous solvents have also been determined, showcasing the versatility of this reaction under different conditions. nih.gov

The cyclohexane ring of this compound is a saturated hydrocarbon and can undergo oxidation under specific conditions to introduce new functional groups. The ester group, on the other hand, can be reduced to the corresponding alcohol.

The oxidation of dialkylcyclohexanes has been studied, and these reactions can lead to the formation of alcohols and ketones at the cyclohexane ring. The reduction of esters is a common transformation in organic synthesis. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group to a primary alcohol, in this case, 3,5-dimethylcyclohexylmethanol and ethanol. quimicaorganica.orgyoutube.com More selective reducing agents are also available that can reduce esters in the presence of other functional groups. harvard.edu Nickel-catalyzed reductions of esters have also been developed as an alternative to metal hydrides. chemrxiv.org

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Elucidation of Stereochemical Configurations using Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a molecule like 3,5-Dimethylcyclohexylmethyl acetate (B1210297), with its nuanced stereochemistry, advanced NMR techniques are indispensable.

The 3,5-dimethyl substitution pattern on the cyclohexane (B81311) ring results in cis and trans diastereomers. Each of these isomers exists as a pair of enantiomers. The conformational preferences of the cyclohexane ring (chair, boat, or twist-boat) are influenced by the steric hindrance of the substituents. researchgate.netstudysmarter.co.uk In the most stable chair conformation, substituents can occupy either axial or equatorial positions.

Two-dimensional (2D) NMR experiments are essential for assigning the complex proton (¹H) and carbon (¹³C) spectra and determining the relative stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps trace the connectivity of the cyclohexane ring and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for unambiguous assignment of carbon signals based on their attached protons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart, which is critical for identifying quaternary carbons and piecing together the molecular framework. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information for determining stereochemistry and conformation. nih.gov For example, in a cis-isomer, a NOESY correlation between the axial protons at positions 1, 3, and 5 would be expected. The orientation of the acetoxymethyl group can also be confirmed by observing NOEs between its protons and the protons on the cyclohexane ring.

The coupling constants (J-values) derived from high-resolution 1D ¹H NMR spectra provide further conformational insights. The magnitude of the coupling between adjacent protons on the cyclohexane ring can help distinguish between axial-axial, axial-equatorial, and equatorial-equatorial relationships, thus confirming the chair conformation and the orientation of the substituents. acs.org

Table 1: Predicted ¹H and ¹³C NMR Data for a cis-3,5-Dimethylcyclohexylmethyl acetate Isomer

This table presents hypothetical data for one possible isomer to illustrate the application of NMR analysis. Actual chemical shifts can vary based on solvent and specific isomer.

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key 2D NMR Correlations (HMBC)
C=O - ~171.0 H of O-CH₂
O-CH₂ ~3.85 (d) ~68.0 H1, C1
1 ~1.70 (m) ~40.0 H of O-CH₂, H2, H6
2, 6 ~1.0 (ax), ~1.8 (eq) (m) ~32.0 H1, H3, H5
3, 5 ~0.95 (m) ~30.0 H2, H4, H6, H of CH₃
4 ~0.6 (ax), ~1.6 (eq) (m) ~44.0 H3, H5
3-CH₃, 5-CH₃ ~0.88 (d) ~22.5 H3, H5

To determine the enantiomeric excess (e.e.) of a chiral sample, NMR spectroscopy can be used in conjunction with a chiral shift reagent (CSR). nih.gov These reagents are typically paramagnetic lanthanide complexes, such as Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), which are themselves chiral. harvard.edumit.edu

When a CSR is added to a solution of a racemic mixture of 3,5-Dimethylcyclohexylmethyl acetate, the ester's carbonyl oxygen coordinates to the europium ion. This forms transient diastereomeric complexes between the CSR and each enantiomer. Because these complexes are diastereomeric, they have different magnetic environments. As a result, corresponding protons in the two enantiomers will exhibit different chemical shifts in the ¹H NMR spectrum, a phenomenon known as the Lanthanide Induced Shift (LIS). mit.edu By integrating the separate signals, the ratio of the enantiomers, and thus the enantiomeric excess, can be accurately calculated. tcichemicals.comtcichemicals.com

Table 2: Hypothetical ¹H NMR Data Illustrating the Effect of a Chiral Shift Reagent

Proton Signal Chemical Shift (δ) without CSR Chemical Shift (δ) with CSR (R-enantiomer) Chemical Shift (δ) with CSR (S-enantiomer) Δδ (ppm)
O-CH₂ 3.85 ppm 4.55 ppm 4.50 ppm 0.05

Mass Spectrometry for Mechanistic Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of molecules. nih.gov In a research context, it is invaluable for studying reaction mechanisms, particularly when combined with isotopic labeling. wikipedia.orgcambridge.org Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization methods that can identify the molecular ion with minimal fragmentation, confirming the products of a reaction. mdpi.com

Isotopic labeling involves replacing one or more atoms in a reactant with a stable isotope (e.g., ²H, ¹³C, ¹⁸O). By tracking the position of these labels in the product molecules using MS, the step-by-step pathway of a reaction can be elucidated. wikipedia.org For example, in studying the hydrolysis of this compound, one could use H₂¹⁸O to determine whether the cleavage occurs at the acyl-oxygen or alkyl-oxygen bond. If the ¹⁸O is incorporated into the resulting 3,5-dimethylcyclohexylmethanol, it confirms acyl-oxygen cleavage. Similarly, using ¹³C-labeled acetate in a synthesis can confirm its incorporation into the final ester product. sigmaaldrich.comnih.gov

Under harsher ionization conditions, such as electron impact (EI), molecules fragment in predictable ways. Analyzing these fragmentation patterns provides a "fingerprint" that can confirm the structure of this compound and its derivatives. libretexts.org The fragmentation pathways are governed by the formation of stable carbocations and neutral losses.

Key expected fragmentation patterns for this compound include:

Loss of the acetoxy group: Cleavage of the C-O bond to lose a neutral CH₃COO• radical (59 Da).

Loss of acetic acid: A common rearrangement for esters, leading to the loss of a neutral CH₃COOH molecule (60 Da).

McLafferty Rearrangement: Formation of a characteristic ion at m/z 60 (acetic acid) or m/z 74 if the charge is retained on the enol fragment, although the former is more typical for esters. libretexts.org

Formation of the acylium ion: A prominent peak at m/z 43, corresponding to the [CH₃CO]⁺ ion. sigmaaldrich.com

Ring Fragmentation: Cleavage of the cyclohexane ring, leading to a series of hydrocarbon fragments. miamioh.edumdpi.com

By comparing the mass spectra of different isomers or derivatives, researchers can deduce structural modifications. For instance, a shift in the molecular ion peak would indicate the addition or removal of a functional group, while changes in the fragment ions could pinpoint the location of that modification. researchgate.netnih.gov

Table 3: Predicted Key Fragments in the EI-Mass Spectrum of this compound (MW = 184.28)

m/z Predicted Ion Structure Fragmentation Pathway
184 [C₁₁H₂₀O₂]⁺• Molecular Ion
124 [C₉H₁₆]⁺• Loss of acetic acid (CH₃COOH)
123 [C₉H₁₅]⁺ Loss of acetoxy radical (•OCOCH₃)
109 [C₈H₁₃]⁺ Loss of CH₃ from m/z 124

Chromatographic Methodologies for Isomer Separation and Purity Assessment

Chromatography is the definitive method for separating the components of a mixture and assessing the purity of a compound. Given the multiple stereoisomers of this compound, chiral chromatography is essential. sigmaaldrich.comnih.gov

Both chiral GC and HPLC can be used to separate the diastereomers and enantiomers of this compound. The choice between them often depends on the volatility and thermal stability of the compound.

Chiral Gas Chromatography (GC): This technique is suitable for volatile and thermally stable compounds. The separation is achieved using a chiral stationary phase (CSP), which is a chiral molecule coated onto the inside of a capillary column. gcms.czsci-hub.se Cyclodextrin (B1172386) derivatives are among the most common and effective CSPs for GC. researchgate.net The enantiomers of the analyte form transient, diastereomeric complexes with the cyclodextrin, which have slightly different interaction energies, leading to different retention times and thus separation. By optimizing the temperature program and carrier gas flow rate, baseline separation of all four stereoisomers (cis-R, cis-S, trans-R, trans-S) can often be achieved. mst.edu

Chiral High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that does not require the analyte to be volatile. Separation is achieved on a column packed with a chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of chiral compounds, including esters. nih.govsemanticscholar.org The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and steric effects between the analyte enantiomers and the chiral phase. The composition of the mobile phase (the solvent flowing through the column) is a critical parameter that is optimized to achieve the best resolution. sigmaaldrich.comnih.gov

Table 4: General Approaches for Chiral Chromatographic Separation

Technique Common Chiral Stationary Phase (CSP) Typical Mobile Phase / Conditions Principle of Separation
Chiral GC Derivatized Cyclodextrins (e.g., Chirasil-Dex) Inert carrier gas (He, H₂, N₂), temperature gradient Differential inclusion of enantiomers into the chiral cyclodextrin cavity.

Preparative Chromatography for Isolation of Specific Isomers for Further Research

The presence of two methyl groups at the 3 and 5 positions and a methylene (B1212753) acetate group at the 1 position of the cyclohexane ring in this compound results in the potential for multiple cis/trans stereoisomers. Each of these isomers can exist in different chair conformations. To investigate the specific properties of each isomer, their physical separation and isolation in a pure form are paramount. Preparative chromatography is the key technique to achieve this separation on a scale sufficient for further research.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful method for the separation of isomers of moderately polar compounds like this compound. While specific preparative HPLC methods for this exact compound are not extensively detailed in publicly available literature, methods for structurally related compounds provide a strong basis for methodology development. For instance, reverse-phase (RP) HPLC has been successfully applied to the analysis of compounds like 3,5-dimethylcyclohex-3-ene-1-methyl acetate and 1-(3,3-dimethylcyclohexyl)ethyl acetate. sielc.comnih.gov These methods can be scaled up to a preparative format.

A typical preparative HPLC approach for isolating the stereoisomers of this compound would involve a reverse-phase column (e.g., C18 or a specialized phase like Newcrom R1) and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. sielc.comnih.gov The separation relies on the subtle differences in polarity and shape among the isomers, which affect their partitioning between the stationary and mobile phases. For chiral isomers (enantiomers), a chiral stationary phase (CSP) is necessary. Cyclodextrin-based and cellulose-based CSPs have proven effective for separating various chiral compounds containing cyclohexyl groups. nih.gov

The selection of the stationary and mobile phases is critical and often requires empirical optimization to achieve baseline separation of all isomers. The scalability of the method allows for the collection of milligram-to-gram quantities of each purified isomer, which are then available for detailed spectroscopic analysis and other research applications.

Table 1: Postulated Preparative HPLC Parameters for Isomer Separation of this compound

ParameterCondition for Achiral (Diastereomer) SeparationCondition for Chiral (Enantiomer) Separation
Column Type Reverse-Phase (e.g., C18, 250 x 21.2 mm, 5 µm)Chiral Stationary Phase (e.g., Cellulose or Cyclodextrin-based, 250 x 20 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradientIsocratic mixture (e.g., Hexane/Isopropanol) or Polar Organic Mode (e.g., Methanol with additives)
Flow Rate 10 - 50 mL/min10 - 40 mL/min
Detection UV (e.g., 210 nm) or Refractive Index (RI)UV (e.g., 210 nm) or Circular Dichroism Detector
Sample Loading Dependent on column capacity and separation resolutionGenerally lower than achiral separations

This table represents a hypothetical set of starting conditions for method development based on separations of similar compounds.

Vibrational Spectroscopy for Molecular Interactions and Conformation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure, including information about its functional groups, bond strengths, and conformational state.

The infrared and Raman spectra of this compound are expected to be rich in information. The chair conformation of the cyclohexane ring and the orientation (axial or equatorial) of the three substituents will influence the vibrational frequencies of the C-H, C-C, and C-O bonds.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an ester is the strong absorption due to the carbonyl (C=O) stretching vibration. For a typical saturated aliphatic ester like cyclohexyl acetate, this band appears around 1738 cm⁻¹. researchgate.net The exact position of this band in this compound would be sensitive to the electronic environment and steric effects imposed by the dimethylcyclohexyl moiety. For comparison, phenyl acetate, where the phenyl group is electron-withdrawing, shows a C=O stretch at a higher frequency (1765 cm⁻¹). researchgate.net The cyclohexyl group is electron-donating, which helps to stabilize the carbonyl group. researchgate.net

Other key absorptions would include:

C-O Stretching: A strong band or bands between 1300 and 1000 cm⁻¹ corresponding to the C-O single bond stretches of the ester group. For acetate esters, a strong band is typically observed around 1230-1250 cm⁻¹. docbrown.info

C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the methyl and cyclohexyl groups.

C-H Bending: Vibrations in the 1470-1365 cm⁻¹ region corresponding to the bending of C-H bonds.

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bands arising from various bending and skeletal vibrations, which are unique to the specific stereoisomer. docbrown.info

Table 2: Predicted Key Vibrational Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹) - IRExpected Wavenumber (cm⁻¹) - RamanNotes
C-H Stretch (Alkyl) 2850 - 2960 (Strong)2850 - 2960 (Strong)From methyl and cyclohexyl groups.
C=O Stretch (Ester) ~1735 - 1745 (Very Strong)~1735 - 1745 (Weak to Medium)Characteristic ester carbonyl absorption.
CH₂/CH₃ Bend ~1450 - 1470 (Medium)~1450 - 1470 (Medium)Scissoring and asymmetric bending.
C-O Stretch (Ester) ~1240 (Strong) & ~1050 (Medium)WeakAsymmetric and symmetric stretching of the C-O-C linkage.
Cyclohexane Ring Vibrations ~800 - 1200 (Complex)~800 - 1200 (Strong)Skeletal vibrations sensitive to conformation and substitution pattern.

These are predicted values based on data for similar structures like cyclohexyl acetate and general group frequencies.

This compound possesses chiral centers, making it optically active. Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules as it measures the differential absorption of left and right circularly polarized light. youtube.comyoutube.com For a mixture of enantiomers (a racemate), the CD spectrum is silent. However, for a pure enantiomer or an enantiomerically enriched mixture, a characteristic CD spectrum is observed.

The CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center(s). nih.gov In the case of this compound, the electronic transitions associated with the acetate chromophore (specifically the n → π* transition of the carbonyl group, typically in the 210-230 nm region) will be a primary focus in the CD spectrum. The sign (positive or negative) and magnitude of the Cotton effect (the peak in the CD spectrum) for this transition are directly related to the absolute configuration of the chiral centers and the preferred conformation of the molecule.

By comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations for different possible stereoisomers, it is possible to assign the absolute configuration (R/S) of the isolated enantiomers. youtube.com This combined experimental and theoretical approach is a cornerstone of modern stereochemical analysis. Gas-phase CD spectroscopy, although technically challenging, can provide even more detailed information by isolating and probing individual conformers of a chiral molecule. nih.gov

Biological and Ecological Roles Non Human, Non Clinical Focus

Occurrence and Biosynthesis in Natural Systems

Isolation and Characterization from Plant, Insect, and Microbial Sources

There are no scientific reports detailing the isolation or characterization of 3,5-Dimethylcyclohexylmethyl acetate (B1210297) from any plant, insect, or microbial sources. The compound has not been identified as a natural product in these organisms.

Enzymatic Pathways and Genetic Basis for 3,5-Dimethylcyclohexylmethyl Acetate Biosynthesis

Consistent with the lack of evidence for its natural occurrence, no enzymatic pathways or genetic basis for the biosynthesis of this compound have been described in the scientific literature.

Role as a Chemical Messenger or Signaling Molecule in Non-Human Organisms

Chemoecological Interactions (e.g., pheromones, attractants, repellents)

There is no published evidence to suggest that this compound functions as a pheromone, attractant, repellent, or any other type of semiochemical in the communication or interaction of non-human organisms.

Molecular Mechanisms of Biological Activity at the Receptor Level in Non-Human Models

No studies have been identified that investigate the molecular mechanisms of action for this compound at the receptor level in any non-human biological system.

Structure-Activity Relationship Studies in Non-Human Biological Systems

There are no structure-activity relationship (SAR) studies available for this compound within the context of non-human biological systems.

Information regarding "this compound" is not available in current scientific literature.

Following a comprehensive review of scientific databases and literature, no specific research was found on the biological and ecological roles of the chemical compound This compound .

Specifically, there is no available data concerning its biotransformation and biodegradation in environmental systems. This includes a lack of information on:

Microbial Degradation Pathways and Enzyme Identification: There are no published studies identifying microorganisms or specific enzymatic pathways involved in the breakdown of this compound.

Environmental Fate, Persistence, and Transformation Products: Research on how this compound behaves in various ecosystems, its persistence, and the products it may transform into, is not present in the available literature.

Due to the absence of this fundamental scientific information, it is not possible to construct the detailed and scientifically accurate article as requested. Further research would be required to determine the biological and ecological properties of this specific compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These calculations solve the Schrödinger equation for a given molecular geometry to provide information about electron distribution and energy levels. For 3,5-dimethylcyclohexylmethyl acetate (B1210297), these studies would provide foundational insights into its chemical behavior.

HOMO-LUMO Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity.

A hypothetical HOMO-LUMO analysis for 3,5-dimethylcyclohexylmethyl acetate would likely show the HOMO localized around the oxygen atoms of the ester group, which are the primary sites for electron donation (nucleophilicity). The LUMO would likely be centered on the carbonyl carbon of the acetate group, indicating its susceptibility to nucleophilic attack. A larger HOMO-LUMO gap would suggest higher stability and lower chemical reactivity.

Hypothetical Data for HOMO-LUMO Analysis of this compound:

Parameter Hypothetical Value (eV) Interpretation
HOMO Energy -9.5 Electron-donating capability
LUMO Energy 1.2 Electron-accepting capability

Spectroscopic Property Prediction and Validation

Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, theoretical ¹H and ¹³C NMR spectra would be calculated and compared against experimental data to assign specific peaks to the various hydrogen and carbon atoms in its distinct stereoisomers. Similarly, a calculated IR spectrum would predict the frequencies of characteristic vibrational modes, such as the C=O stretch of the ester group. mdpi.com

Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound:

Spectroscopic Data Predicted Value Experimental Value
¹³C NMR (C=O) ~170 ppm ~171 ppm
¹H NMR (CH₂-O) ~3.8 ppm ~3.9 ppm

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational landscapes and the influence of the environment.

Conformational Landscapes of this compound and its Stereoisomers

The cyclohexane (B81311) ring in this compound can exist in various conformations, primarily the chair, boat, and twist-boat forms, with the chair conformation being the most stable. utexas.edu The substituents (two methyl groups and one acetoxymethyl group) can occupy either axial or equatorial positions. The relative stability of the different stereoisomers (cis/trans) and their conformers would be determined by the steric interactions between these groups. libretexts.org

For the cis and trans isomers of this compound, a conformational analysis would reveal the most stable chair conformations. Generally, conformations that place the bulky acetoxymethyl group and the methyl groups in equatorial positions would be energetically favored to minimize 1,3-diaxial interactions. vaia.comyoutube.com MD simulations would map the potential energy surface, identifying the energy barriers between different conformations.

Hypothetical Relative Energies of this compound Conformers:

Isomer Conformation Relative Energy (kcal/mol)
cis all-equatorial 0 (most stable)
cis one-axial > 2.0

Solvent Effects on Molecular Conformation and Dynamics

The solvent environment can influence the conformational preferences and dynamics of a molecule. MD simulations incorporating explicit solvent molecules (e.g., water, ethanol) would be used to study these effects on this compound. rug.nl While non-polar solvents would have a minimal impact on the intrinsic conformational preferences, polar solvents could stabilize certain conformers through dipole-dipole interactions, particularly with the ester group. The simulations would also provide insights into the solvation structure and the dynamics of solvent molecules around the solute.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model chemical reactions, such as the synthesis of this compound. A common route for its synthesis would be the Fischer esterification of 3,5-dimethylcyclohexylmethanol with acetic acid. masterorganicchemistry.com

Reaction pathway modeling would involve calculating the potential energy surface for the reaction. This would allow for the identification of the transition state—the highest energy point along the reaction coordinate—and the calculation of the activation energy. masterorganicchemistry.com Characterizing the geometry and electronic structure of the transition state provides crucial details about the reaction mechanism. For the Fischer esterification, the mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.com Computational modeling could elucidate the precise structure and energetics of the tetrahedral intermediate and the key transition states involved in this process.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Non-Human Biological Systems

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach utilized in environmental toxicology and chemical risk assessment. This methodology establishes a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govresearchgate.net For fragrance ingredients like this compound, QSAR models are instrumental in predicting potential adverse effects on non-human biological systems, particularly in aquatic environments, thereby filling data gaps where experimental data is scarce and reducing the need for animal testing. nih.govnih.gov

Detailed Research Findings

The environmental risk assessment of many fragrance materials relies on QSAR-derived data. nih.gov These substances can enter the environment through various pathways, most notably via wastewater treatment plants after their use in a wide array of consumer products. nih.gov Due to the vast number of fragrance ingredients, it is often impractical to have comprehensive experimental ecotoxicological data for every compound. Consequently, regulatory bodies and scientific institutions employ QSAR models to estimate key environmental hazard properties.

For instance, in a Tier II environmental assessment of a group of data-poor fragrance chemicals, which included this compound, QSAR models were employed to calculate ecotoxicity values. nih.gov The primary endpoints of concern in such assessments are typically acute and chronic toxicity to representative aquatic organisms, such as fish, invertebrates (e.g., Daphnia magna), and algae. mdpi.com These models are generally built upon the principle that the toxicity of a chemical is a function of its molecular descriptors, which are numerical representations of its structural, physicochemical, or electronic properties. nih.gov

Commonly used molecular descriptors in ecotoxicity QSARs include:

LogP (Octanol-Water Partition Coefficient): A measure of a chemical's hydrophobicity, which influences its bioaccumulation potential. researchgate.netresearchgate.net

Topological and Geometrical Descriptors: These describe the size, shape, and branching of a molecule.

Electronic Descriptors: These quantify the electronic properties of a molecule, which can influence its reactivity.

Constitutional Indices: These are simple counts of atoms, bonds, and other structural features. unimib.it

The predictive power of a QSAR model is evaluated using various statistical metrics. The coefficient of determination (R²) indicates how well the model fits the training data, while the leave-one-out cross-validated R² (Q²) and the predictive R² for an external test set (R²pred) provide more robust measures of the model's predictive ability for new chemicals. nih.gov For regulatory purposes, it is crucial that QSAR models are well-validated and their applicability domain—the chemical space for which the model is expected to make reliable predictions—is clearly defined. nih.gov

While specific QSAR models exclusively developed for this compound are not extensively published in public literature, the principles are demonstrated by models developed for other biocides and organic chemicals with similar endpoints. For example, QSAR models for the acute toxicity of a range of biocides to Daphnia magna and fish have shown strong predictive capabilities, with R²pred values often exceeding 0.8. nih.gov These models generally indicate that toxicity increases with lipophilicity and decreases with properties like polarity and branching. nih.gov

The following interactive data table showcases examples of QSAR models developed for predicting the acute toxicity of various organic compounds to non-human biological systems. These models, while not specific to this compound, are representative of the types of models used to assess the ecotoxicological risk of fragrance ingredients.

Table 1: Representative QSAR Models for Acute Aquatic Toxicity

EndpointTest OrganismChemical ClassKey Descriptor(s)R²predReference
96h LC50Pimephales promelas (Fathead Minnow)Biocides2D Descriptors0.8000.7600.875 nih.gov
48h LC50Daphnia magnaBiocides2D Descriptors0.6480.6020.817 nih.gov
48h EC50Daphnia magnaAnionic Surfactants (Ester Sulphonates)log P--- researchgate.net
96h LC50Pimephales promelas (Fathead Minnow)General Organics6 Molecular Descriptors (kNN model)--- nih.gov

LC50: Lethal concentration for 50% of the test organisms. EC50: Effect concentration for 50% of the test organisms. R²: Coefficient of determination for the training set. Q²: Cross-validated R². R²pred: Predictive R² for the external test set. kNN: k-Nearest Neighbors.

Potential Applications in Chemical Research and Development

Utilization as a Synthetic Intermediate for Complex Molecules

The synthesis of complex organic molecules often relies on the use of versatile building blocks that can be elaborated into more intricate structures. Polysubstituted cyclohexanes, for instance, are recognized as valuable scaffolds in the discovery of new drugs due to the rigid, three-dimensional arrangement of their functional groups. acs.org The structure of 3,5-Dimethylcyclohexylmethyl acetate (B1210297), which is derived from 3,5-dimethylcyclohexylmethanol, presents it as a potential synthetic intermediate.

The synthesis of functionalized cyclohexane (B81311) derivatives is an active area of research, with various methods being developed to control stereochemistry and introduce diverse functionalities. nih.govgoettingen-research-online.de For example, multi-step sequences involving reactions like the silyloxy-Cope rearrangement have been employed to create highly functionalized cyclohexanes with multiple stereocenters. goettingen-research-online.de A general approach to synthesizing esters like 3,5-Dimethylcyclohexylmethyl acetate involves the esterification of the corresponding alcohol, in this case, 3,5-dimethylcyclohexylmethanol, with acetic acid or its derivatives. chemicalbook.com A patented method for a related compound, cis-3,3,5-trimethylcyclohexyl acetate, involves the reaction of the corresponding alcohol with acetic anhydride (B1165640). google.com

The core cyclohexane structure of this compound can be considered a foundational element. Through strategic chemical transformations, the ester group can be hydrolyzed to reveal the primary alcohol, which can then be further modified. The methyl groups on the cyclohexane ring influence the steric environment of the molecule, which can be exploited to achieve selectivity in subsequent reactions. The development of methods for the synthesis of 1,2,4-trifunctionalized cyclohexanes highlights the modular nature of these scaffolds, where different functional groups can be independently manipulated to generate a library of complex molecules. acs.org

Table 1: Potential Synthetic Transformations of this compound

TransformationReagents and ConditionsPotential Product
Ester HydrolysisAcid or base catalysis (e.g., HCl or NaOH in water)3,5-Dimethylcyclohexylmethanol
TransesterificationAlcohol in the presence of an acid or base catalystDifferent ester of 3,5-dimethylcyclohexylmethanol
ReductionStrong reducing agents (e.g., LiAlH₄)3,5-Dimethylcyclohexylmethanol and ethanol

Development of Bio-Inspired Catalysts for Esterification and Related Reactions

The synthesis of esters is a fundamental reaction in organic chemistry, and the development of efficient and environmentally benign catalysts is a significant research goal. Bio-inspired catalysts, which mimic the function of natural enzymes, offer a promising avenue for achieving high selectivity and activity under mild conditions. ornl.govethz.ch Enzymes that catalyze esterification and hydrolysis in nature, such as lipases, operate with remarkable efficiency, and understanding their mechanisms can inform the design of synthetic catalysts. rsc.org

The esterification to produce this compound from 3,5-dimethylcyclohexylmethanol and an acetyl source is a reaction that could be targeted by such bio-inspired catalysts. Research in this area focuses on creating synthetic catalysts that can replicate the key features of enzyme active sites, such as the precise arrangement of functional groups for bifunctional catalysis and the use of confinement to enhance reactivity. ornl.govrsc.org For example, solid acid catalysts derived from biomass have been shown to be effective in esterification reactions for biodiesel production. frontiersin.org Similarly, phosphotungstic acid-functionalized hydrophobic catalysts have demonstrated high yields in the esterification of fatty acids in aqueous environments. mdpi.com

The development of catalysts for the synthesis of esters like this compound could involve designing systems that can accommodate the sterically demanding cyclohexane moiety while efficiently activating the reactants. The principles of bio-inspired catalysis, such as creating hydrophobic pockets to exclude water from the active site in aqueous media, could be particularly relevant for driving the equilibrium towards ester formation. rsc.org

Application as a Model Compound for Fundamental Mechanistic Studies

The study of reaction mechanisms provides the fundamental knowledge required to control and predict the outcomes of chemical transformations. Esters are a cornerstone of mechanistic organic chemistry, with their hydrolysis being a classic example used to elucidate the principles of nucleophilic acyl substitution. libretexts.orgfiveable.melibretexts.orgopenstax.orgnumberanalytics.com The rate and mechanism of ester hydrolysis can be significantly influenced by the steric and electronic properties of the ester's constituent alcohol and carboxylic acid. nih.gov

This compound, with its substituted cyclohexane ring, presents an interesting case for mechanistic studies. The steric hindrance provided by the dimethyl-substituted ring system would be expected to influence the rate of both acid- and base-catalyzed hydrolysis. Kinetic studies of the hydrolysis of this compound could provide valuable data on how steric bulk at a position gamma to the ester functionality affects the accessibility of the carbonyl carbon to nucleophilic attack.

The general mechanism for acid-catalyzed ester hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and elimination of the alcohol. masterorganicchemistry.com For base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion acts as the nucleophile, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and the alcohol. libretexts.org By comparing the hydrolysis rates of this compound with less hindered esters, researchers could quantify the steric effects on the transition states of these reactions. Such studies often involve monitoring the reaction progress over time, for instance, by titrating the amount of carboxylic acid produced. youtube.comyoutube.comyoutube.com

Table 2: Factors Influencing Ester Hydrolysis Rates

FactorInfluence on RateRelevance to this compound
Steric HindranceIncreased hindrance generally slows the rate of nucleophilic attack.The 3,5-dimethylcyclohexyl group is expected to decrease the hydrolysis rate compared to less substituted analogues.
Electronic EffectsElectron-withdrawing groups on the acyl or alkoxy portion can increase the rate.The alkyl nature of the cyclohexane ring is electron-donating, which may slightly decrease the intrinsic reactivity of the carbonyl group.
Catalyst ConcentrationHigher concentrations of acid or base catalysts increase the reaction rate.A standard parameter to vary in kinetic studies.
TemperatureHigher temperatures increase the reaction rate according to the Arrhenius equation.Can be used to determine activation parameters of the hydrolysis reaction.

Prospects in Chemoecology and Sustainable Pest Management Research

Chemoecology is the study of the chemical signals that mediate interactions between living organisms. numberanalytics.com These chemical signals, or semiochemicals, play crucial roles in processes such as mating, foraging, and defense. asplantprotection.orgsagrainmag.co.zajustagriculture.inresearchgate.netsyntechresearch.comeolss.netnih.govcabidigitallibrary.orgresearchgate.netplantprotection.plresearchgate.netwikipedia.org Many insect pheromones and other semiochemicals are esters, and the structural diversity of these compounds contributes to their species-specificity. asplantprotection.org The field of sustainable pest management seeks to utilize these natural chemical communication channels to control pest populations in an environmentally friendly manner. asplantprotection.orgsagrainmag.co.zaresearchgate.net

While there is no specific documentation of this compound as a semiochemical, its structural features—a volatile ester with a lipophilic cyclohexane moiety—are consistent with those of many known insect attractants and repellents. cabidigitallibrary.orgresearchgate.netumn.eduresearchgate.netnih.govuni-regensburg.de For instance, various acetate esters are known components of insect pheromone blends. The specific substitution pattern of the cyclohexane ring in this compound would impart a unique stereochemistry and volatility, which are critical for specific receptor binding in insects.

Research in this area would involve evaluating the behavioral responses of various insect species to this compound. This could be done through laboratory bioassays, such as olfactometer tests, and field trials. If found to be an attractant, it could potentially be used in traps for monitoring or mass trapping of a pest species. sagrainmag.co.zajustagriculture.in If it acts as a repellent, it could be a candidate for developing new formulations to protect crops or humans from insect pests. The use of semiochemicals is a key component of Integrated Pest Management (IPM) strategies, which aim to reduce reliance on broad-spectrum insecticides. sagrainmag.co.zaresearchgate.net

Table 3: Classes of Semiochemicals and Their Potential Relation to this compound

Class of SemiochemicalDefinitionPotential Role of this compound
PheromoneA chemical signal that mediates intraspecific communication (between individuals of the same species). asplantprotection.orgCould potentially act as a sex, aggregation, or alarm pheromone for a specific insect species.
AllomoneA chemical signal that is beneficial to the emitter but not the receiver. asplantprotection.orgCould function as a repellent, deterring herbivores or pests.
KairomoneA chemical signal that is beneficial to the receiver but not the emitter. wikipedia.orgCould be a cue used by a predator or parasitoid to locate its host.
SynomoneA chemical signal that benefits both the emitter and the receiver. wikipedia.orgLess likely, but could be involved in symbiotic relationships.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional methods for synthesizing esters like 3,5-dimethylcyclohexylmethyl acetate (B1210297) can be inefficient, often requiring multiple steps and generating significant chemical waste. The principles of green chemistry are driving research towards more sustainable and atom-economical alternatives. rsc.orgrsc.org Atom economy, a concept developed to measure the efficiency of a chemical reaction, focuses on maximizing the incorporation of atoms from reactants into the final product. ekb.eg

Future research in this area is likely to explore several key strategies:

Catalytic Processes: The development of novel catalysts is a cornerstone of green chemistry. For the synthesis of 3,5-dimethylcyclohexylmethyl acetate, this could involve creating bifunctional catalysts capable of performing multiple transformations in a single reaction vessel, thereby reducing steps and waste.

Biocatalysis: Enzymes offer a highly selective and environmentally benign approach to chemical synthesis. The use of lipases for esterification reactions is a well-established green technique. mdpi.com Future work may focus on immobilizing these enzymes to enhance their stability and reusability, making biocatalytic processes more economically viable.

Flow Chemistry: This technology involves performing chemical reactions in a continuous stream rather than in a traditional batch reactor. strath.ac.uksci-hub.seuc.pt Flow chemistry provides superior control over reaction parameters like temperature and pressure, leading to higher yields, improved safety, and easier scalability. strath.ac.uksci-hub.se The application of flow chemistry has been successfully demonstrated for the synthesis of various heterocyclic compounds and other complex molecules. sci-hub.seuc.ptnih.govmdpi.com

Synthetic ApproachAdvantagesFuture Research Focus
Catalysis Increased efficiency, potential for one-pot reactions, reduced byproducts.Design of novel, highly selective, and recyclable catalysts.
Biocatalysis High selectivity, mild reaction conditions, biodegradable catalysts.Enzyme immobilization, expanding the scope of usable enzymes.
Flow Chemistry Precise reaction control, enhanced safety, easy scalability, reduced waste.Optimization of reactor design, integration with in-situ monitoring.

Integration of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To effectively develop and optimize the sustainable synthetic routes described above, a detailed, real-time understanding of the reaction as it occurs is essential. This is where in situ reaction monitoring, using advanced spectroscopic probes, becomes invaluable. mt.com These techniques allow chemists to "see" inside the reaction vessel, tracking the concentrations of reactants, intermediates, and products as they change over time. mt.comyoutube.com

Process Analytical Technology (PAT) is a framework defined by the U.S. Food and Drug Administration (FDA) that encourages the use of such online monitoring to ensure final product quality is built into the manufacturing process from the start. wikipedia.orgbruker.comstepscience.commt.comnih.gov Key spectroscopic tools for this purpose include:

FTIR and Raman Spectroscopy: These techniques provide detailed information about the vibrational modes of molecules, making them ideal for identifying functional groups and tracking their transformation during a reaction. mt.comyoutube.comrsc.orgspectroscopyonline.com For instance, in an esterification reaction, one could monitor the disappearance of the carboxylic acid's O-H stretch and the appearance of the ester's C=O stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for detailed structural elucidation and can be adapted for online reaction monitoring, providing rich data on reaction kinetics and mechanisms. solubilityofthings.comyoutube.com

Mass Spectrometry: This technique can be used to identify and quantify reaction components based on their mass-to-charge ratio, offering high sensitivity for detecting intermediates and byproducts. solubilityofthings.comnumberanalytics.com

The integration of these advanced spectroscopic methods provides a continuous stream of data that can be used to optimize reaction conditions, improve yields, and ensure the safety and robustness of the chemical process. mt.com

Spectroscopic ProbeInformation ProvidedApplication in Synthesis
FTIR/Raman Functional group analysis, concentration changes.Real-time monitoring of reactant consumption and product formation.
NMR Detailed structural information, quantification.Mechanistic studies, identification of intermediates.
Mass Spectrometry Molecular weight determination, identification of trace components.Byproduct analysis, reaction endpoint determination.

Deeper Exploration of Specific Biological Roles in Underexplored Non-Human Systems

While the primary application of this compound may be in the fragrance industry, its structural similarity to naturally occurring compounds suggests it could have interesting biological roles in various non-human systems. thegoodscentscompany.com Many insects, for example, use esters as pheromones for communication. epa.govwikipedia.org

Future research could delve into the following areas:

Insect Chemical Ecology: Investigating whether this compound can act as a pheromone (a chemical signal between members of the same species) or an allomone (a signal between different species) for certain insects could have significant implications. epa.govwikipedia.org For instance, it could be explored as a potential attractant for pest monitoring and control, similar to how other pheromones are used. researchgate.net The obscure mealybug, for example, utilizes a structurally unique monoterpenoid acetate as a sex pheromone. researchgate.net

Plant-Microbe Interactions: Plants and microbes in the soil often communicate using a complex language of chemical signals. It is conceivable that this compound or similar compounds could play a role in these interactions, perhaps as a defense compound or a signaling molecule to attract beneficial microbes.

Marine Ecosystems: The chemical world of marine organisms is vast and largely unexplored. Investigating the presence and function of this compound in marine life could uncover novel ecological interactions and potentially lead to the discovery of new bioactive molecules.

Advanced Integrated Computational and Experimental Methodologies for Predictive Research

The synergy between computational chemistry and experimental work is a powerful driver of modern chemical research. researchgate.net By using computer models to predict the properties and behavior of molecules, scientists can design more efficient and targeted experiments.

For this compound, this integrated approach could be applied in several ways:

Predicting Spectroscopic and Physicochemical Properties: Quantum mechanical calculations can be used to predict NMR, IR, and other spectroscopic data, which can aid in the characterization of the compound and its reaction products. These methods can also be used to predict properties relevant to its fragrance profile.

Modeling Reaction Pathways: Computational chemistry can be used to model the mechanisms of different synthetic routes, helping to identify the most promising and efficient pathways before they are attempted in the lab.

Quantitative Structure-Activity Relationship (QSAR) and Odor Prediction: In the context of fragrance chemistry, computational models are being developed to predict the odor intensity and character of molecules based on their structure. researchgate.netchemrxiv.orgresearchgate.netacs.orgacs.org These models can accelerate the design of new fragrance ingredients with desired scent profiles. Advanced methodologies are combining mechanistic models of perfume diffusion with machine learning to improve the accuracy of these predictions. chemrxiv.org

Computational MethodApplicationPotential Outcome
Quantum Mechanics Calculation of spectroscopic data and reaction energies.More accurate identification of compounds and prediction of reaction feasibility.
Molecular Modeling Simulation of interactions with biological receptors.Identification of potential biological targets and understanding of binding mechanisms.
QSAR/Machine Learning Correlation of chemical structure with odor properties.Faster design of new fragrance molecules with specific scent characteristics.

Q & A

Q. Structural Validation :

  • NMR Spectroscopy : 1^1H NMR should show characteristic peaks: δ ~2.05 ppm (acetate methyl), δ ~1.2–1.8 ppm (cyclohexyl protons), and δ ~4.0–4.2 ppm (methylene adjacent to acetate) .
  • Mass Spectrometry (GC-MS) : Confirm molecular ion ([M+^+]) and fragmentation patterns consistent with the ester backbone.

Q. Key Hazard Codes :

  • H303+H313+H333 : Harmful if swallowed, in contact with skin, or if inhaled .

Advanced: How does steric hindrance from the 3,5-dimethyl groups influence the compound’s reactivity in nucleophilic acyl substitution?

Answer:
The 3,5-dimethyl substituents create a sterically congested cyclohexyl ring, which slows nucleophilic attack at the carbonyl carbon. Methodological approaches to study this include:

  • Kinetic Studies : Compare hydrolysis rates under acidic/basic conditions with less-hindered analogs (e.g., cyclohexylmethyl acetate).
  • Computational Modeling : Use density functional theory (DFT) to calculate transition-state energies and visualize steric maps .
  • Isotopic Labeling : Track 18^{18}O incorporation in hydrolysis products to elucidate mechanistic pathways.

Example Data Contradiction :
Conflicting reports on hydrolysis rates may arise from solvent polarity effects (e.g., acetonitrile vs. water). Standardize solvent systems and pH buffers (e.g., acetate buffer at pH 4.5–5.6 for controlled conditions) .

Advanced: How can researchers resolve discrepancies in thermal stability data for this compound?

Answer:
Contradictions in thermal decomposition profiles (e.g., TGA/DSC data) may stem from:

  • Impurities : Validate purity via HPLC or GC-MS before analysis.
  • Experimental Design : Use inert atmospheres (N2_2/Ar) to avoid oxidative degradation during heating.
  • Reproducibility : Cross-validate results using multiple instruments and heating rates (e.g., 5°C/min vs. 10°C/min).

Case Study :
A 2024 study on 3,3,5-Trimethylcyclohexyl acrylate (a structural analog) showed decomposition onset at 180°C under nitrogen, highlighting the role of substituent positioning in stability .

Advanced: What computational tools are effective for predicting the solvation behavior of this compound?

Answer:

  • Molecular Dynamics (MD) Simulations : Use tools like GROMACS to model solute-solvent interactions in polar (water) vs. nonpolar (hexane) solvents.
  • COSMO-RS : Predict partition coefficients (log P) to assess hydrophobicity, critical for drug delivery applications.
  • Database Integration : Leverage the Reaxys or Pistachio databases for solvent compatibility data of structurally related esters .

Basic: How can researchers confirm the absence of diastereomers in synthesized this compound?

Answer:

  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
  • Optical Rotation : Compare observed [α]D_D values with literature data for racemic vs. enantiopure samples.

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or enzyme-catalyzed esterification (lipases) for selectivity .
  • Process Optimization : Use continuous flow reactors to enhance heat/mass transfer and reduce reaction time.

Basic: What spectroscopic techniques are optimal for quantifying trace impurities in this compound?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Detect impurities at ppm levels.
  • 13^{13}C NMR : Identify carbonyl or cyclohexyl carbon shifts indicative of degradation products.

Advanced: How can researchers model the environmental fate of this compound?

Answer:

  • QSAR Modeling : Predict biodegradation pathways using quantitative structure-activity relationship (QSAR) tools.
  • Ecotoxicity Assays : Use Daphnia magna or algae growth inhibition tests to assess aquatic toxicity .

Advanced: What crystallographic methods are suitable for determining the solid-state structure of this compound?

Answer:

  • Single-Crystal X-Ray Diffraction : Employ SHELXL for refinement, leveraging high-resolution data to resolve steric crowding effects .
  • Powder XRD : Compare experimental patterns with simulated data from Mercury CSD to confirm polymorphism.

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